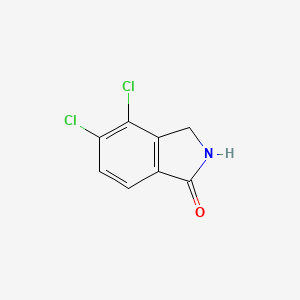

4,5-Dichloroisoindolin-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4,5-dichloro-2,3-dihydroisoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2NO/c9-6-2-1-4-5(7(6)10)3-11-8(4)12/h1-2H,3H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANQDFOAOUUPTIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2Cl)Cl)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00633256 | |

| Record name | 4,5-Dichloro-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00633256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75570-99-9 | |

| Record name | 4,5-Dichloro-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00633256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dichloro-2,3-dihydro-1H-isoindol-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4,5-Dichloroisoindolin-1-one

This guide provides a comprehensive overview of a plausible and chemically sound synthesis pathway for 4,5-dichloroisoindolin-1-one, a substituted isoindolinone. The isoindolinone scaffold is a significant structural motif found in numerous biologically active molecules and pharmaceutical compounds.[1] This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering detailed experimental protocols and mechanistic insights.

Introduction and Retrosynthetic Strategy

Our retrosynthetic analysis points to 4,5-dichlorophthalic acid as a logical and commercially available starting material.[4] The synthesis strategy involves the formation of the isoindolinone ring system from this precursor through a series of well-understood transformations.

Core Synthesis Pathway

The proposed synthesis of this compound is a multi-step process commencing with 4,5-dichlorophthalic acid. The pathway involves the formation of a cyclic anhydride, followed by amidation and a selective reduction to yield the target isoindolinone.

Caption: Conceptual mechanism for the reductive cyclization step.

Experimental Protocols

The following protocols are proposed based on established methodologies for similar transformations. Researchers should perform appropriate safety assessments and small-scale trials before scaling up.

Protocol 1: Synthesis of 4,5-Dichlorophthalic Anhydride

-

To a round-bottom flask equipped with a reflux condenser, add 4,5-dichlorophthalic acid (1 equivalent).

-

Add acetic anhydride (2-3 equivalents).

-

Heat the mixture to reflux (approximately 140°C) for 2-3 hours.

-

Allow the reaction mixture to cool to room temperature, during which the product should crystallize.

-

Collect the crystals by vacuum filtration and wash with cold ether or hexane to remove residual acetic anhydride and acetic acid.

-

Dry the product under vacuum to yield 4,5-dichlorophthalic anhydride.

Protocol 2: Synthesis of this compound

-

In a suitable reaction vessel, dissolve 4,5-dichlorophthalic anhydride (1 equivalent) in a suitable solvent such as THF or dioxane.

-

Slowly add an aqueous solution of ammonium hydroxide (excess) at room temperature with stirring.

-

Stir the mixture for 1-2 hours to ensure the complete formation of the phthalamic acid ammonium salt.

-

Acidify the mixture with a mineral acid (e.g., HCl) to precipitate the phthalamic acid.

-

Isolate the phthalamic acid intermediate by filtration.

-

For the reductive cyclization, the isolated phthalamic acid can be subjected to conditions analogous to those used for the synthesis of N-substituted isoindolinones from 2-carboxybenzaldehyde. [5]This would involve dissolving the intermediate in a suitable solvent and treating it with a reducing agent and a catalyst, followed by heating to effect cyclization. A possible system could be a platinum catalyst under a hydrogen atmosphere. [5]

Data Summary

The following table summarizes the key parameters for the proposed synthesis pathway. Yields are estimates based on analogous reactions reported in the literature.

| Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Estimated Yield (%) |

| 1 | 4,5-Dichlorophthalic Acid | Acetic Anhydride | Acetic Anhydride | ~140 | >90 |

| 2 | 4,5-Dichlorophthalic Anhydride | Ammonium Hydroxide | THF/Water | Room Temp. | Quantitative |

| 3 | 4,5-Dichlorophthalamic Acid | Reducing Agent (e.g., H₂/Pt) | Various | Variable | 60-80 |

Conclusion

This technical guide outlines a scientifically grounded, multi-step synthesis for this compound, starting from 4,5-dichlorophthalic acid. While this specific derivative may not have a widely published synthesis, the proposed pathway leverages well-established and reliable chemical transformations common in the synthesis of isoindolinone-containing molecules. The provided protocols offer a solid foundation for researchers to develop a robust and efficient synthesis of this target compound. As with any chemical synthesis, optimization of reaction conditions will be crucial for achieving high yields and purity.

References

-

Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. PMC - NIH. Available at: [Link]

-

Isoindolinone Synthesis: Selective Dioxane-Mediated Aerobic Oxidation of Isoindolines. Journal of Organic Chemistry. Available at: [Link]

-

Synthesis of isoindolinones. Organic Chemistry Portal. Available at: [Link]

-

Synthesis of Indolin-2-one, Isoindolin-1-one, and Indole Derivatives from Homophthalic Acid. ResearchGate. Available at: [Link]

-

Design, Synthesis, and Biological Evaluation of Structurally Modified Isoindolinone and Quinazolinone Derivatives as Hedgehog Pathway Inhibitors. PubMed. Available at: [Link]

-

Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors. PubMed. Available at: [Link]

-

Structure and route for the synthesis of isoindoline/isoindoline-1,3-dione. ResearchGate. Available at: [Link]

- Method for producing 4,5-dichlorophthalic acid or salt thereof. Google Patents.

-

Reactions of Aldehydes and Ketones with Amines. Chemistry LibreTexts. Available at: [Link]

-

Condensation-Based Methods for the C−H Bond Functionalization of Amines. PMC - NIH. Available at: [Link]

- The method of obtaining 4,5-dichlorophthalic acid. Google Patents.

-

A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. MDPI. Available at: [Link]

- Preparation of 3,5-dichlorophthalic acid and 3,5-dichlorophthalic anhydride. Google Patents.

-

4,5-Dichlorophthalic acid. PubChem. Available at: [Link]

- Method for producing 4-chlorophthalic acid. Google Patents.

Sources

- 1. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of structurally modified isoindolinone and quinazolinone derivatives as hedgehog pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4,5-Dichlorophthalic acid | C8H4Cl2O4 | CID 92600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Isoindolinone synthesis [organic-chemistry.org]

A Comprehensive Technical Guide to 4,5-Dichloroisoindolin-1-one: Physicochemical Properties and Analytical Methodologies

Introduction: The Significance of the Isoindolinone Scaffold in Modern Drug Discovery

The isoindolinone core is a privileged heterocyclic motif, forming the structural backbone of numerous natural products and synthetic molecules of profound pharmacological importance.[1][2][3] Its rigid, bicyclic framework provides a versatile scaffold for the design of compounds with diverse biological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[4] Derivatives of isoindolinone have been successfully developed into marketed drugs, such as the antihypertensive agent chlortalidone, and are the subject of intensive research in areas like oncology and central nervous system disorders.[1] The strategic placement of substituents on the isoindolinone ring system allows for the fine-tuning of a molecule's physicochemical properties, which in turn dictates its pharmacokinetic and pharmacodynamic profile. Understanding these properties is therefore a cornerstone of rational drug design and development.[5]

This technical guide provides an in-depth exploration of the physicochemical characteristics of a specific, halogenated derivative: 4,5-Dichloroisoindolin-1-one . As with many specialized chemical entities, publicly available experimental data for this compound is limited. Consequently, this guide integrates known information with predicted properties and established analytical methodologies for the broader class of isoindolinones to offer a comprehensive resource for researchers, scientists, and drug development professionals.

Molecular Profile of this compound

The introduction of two chlorine atoms onto the aromatic ring of the isoindolinone scaffold is anticipated to significantly influence its electronic distribution, lipophilicity, and metabolic stability. These modifications can enhance binding affinity to target proteins and modulate bioavailability.

| Property | Value | Source |

| Chemical Structure |  | - |

| CAS Number | 75570-99-9 | [6] |

| Molecular Formula | C₈H₅Cl₂NO | Calculated |

| Molecular Weight | 202.04 g/mol | Calculated |

| Appearance | White to off-white solid (predicted) | General knowledge of similar compounds |

| Melting Point | Not experimentally determined in available literature. Expected to be a crystalline solid with a relatively high melting point due to its rigid structure and potential for intermolecular interactions. | Inferred |

| Boiling Point | Not experimentally determined; likely to decompose at high temperatures before boiling. | Inferred |

| Solubility | Predicted to have low solubility in water and higher solubility in organic solvents like ethanol, DMSO, and dichloromethane.[3] | Inferred from parent isoindolinone[3] |

Predicted Physicochemical Parameters and Their Implications for Drug Development

In the absence of extensive experimental data, computational models provide valuable insights into the likely properties of this compound. These predictions are crucial for initial assessments of "drug-likeness" and for guiding experimental design.

| Parameter | Predicted Value | Implication in Drug Development |

| LogP (Octanol-Water Partition Coefficient) | ~2.5 - 3.5 | This value suggests moderate lipophilicity, which is often correlated with good membrane permeability and oral absorption.[5] |

| Topological Polar Surface Area (TPSA) | ~29.1 Ų | A low TPSA is generally associated with enhanced ability to cross the blood-brain barrier, making this scaffold potentially interesting for CNS targets. |

| Hydrogen Bond Donors | 1 | The single N-H group can participate in hydrogen bonding, a key interaction for receptor binding. |

| Hydrogen Bond Acceptors | 1 | The carbonyl oxygen serves as a hydrogen bond acceptor, contributing to potential target interactions. |

| pKa | Amide N-H proton is weakly acidic, with an estimated pKa in the range of 16-18. | The compound is expected to be neutral under physiological pH conditions. |

Experimental Determination of Physicochemical Properties: Methodologies and Rationale

The following section outlines robust, validated experimental protocols that are broadly applicable to the characterization of isoindolinone derivatives like this compound. The causality behind each experimental choice is explained to provide a deeper understanding of the scientific process.

Solubility Determination

Rationale: Solubility is a critical determinant of a drug's bioavailability.[7][8] Poor aqueous solubility can be a major hurdle in drug development, affecting everything from in vitro assays to in vivo efficacy.[9] Both kinetic and thermodynamic solubility assays are valuable. Kinetic solubility is a high-throughput method often used in early discovery to flag problematic compounds, while thermodynamic solubility provides the true equilibrium value, which is essential for later-stage development and formulation.[9]

Experimental Protocol: Thermodynamic Solubility Shake-Flask Method

-

Preparation: Add an excess amount of this compound to a series of vials containing different aqueous buffers (e.g., pH 5.0, 7.4, and 9.0) and relevant organic solvents (e.g., ethanol, DMSO).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples to pellet the undissolved solid.

-

Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Analysis: The concentration of the compound in the supernatant represents its equilibrium solubility in that specific solvent system.

Caption: Spectroscopic techniques for structural elucidation.

Conclusion

This compound represents a potentially valuable, yet under-characterized, member of the pharmacologically significant isoindolinone family. While a complete experimental profile is not yet publicly available, this guide provides a robust framework for its investigation. By integrating predicted properties with established analytical methodologies, researchers and drug development professionals can confidently approach the synthesis, characterization, and evaluation of this and other novel isoindolinone derivatives. The principles and protocols outlined herein are designed to ensure scientific integrity and to accelerate the journey from chemical entity to potential therapeutic agent.

References

-

Rheolution Inc. "Measuring the solubility of pharmaceutical compounds using NEPHEL.O." Rheolution. Accessed January 17, 2026. [Link].

-

AxisPharm. "Solubility Test." AxisPharm. Accessed January 17, 2026. [Link].

- Bergström, C. A., & Avdeef, A. (2011). What is the solubility of my compound? Assessing solubility for pharmaceutical research and development compounds. American Pharmaceutical Review, 14(4), 36-43.

- Jain, A., & Yalkowsky, S. H. (2013). Solubility determination in drug discovery and development. International Journal of Pharmaceutical Sciences and Research, 4(2), 469.

-

ResearchGate. (n.d.). 1 H NMR spectrum fragment for diastereomeric mixture of isoindolinone L-valinates. [Download Scientific Diagram]. Retrieved January 17, 2026, from [Link].

-

Palombi, L., Di Mola, A., & Massa, A. (2014). Spectroscopic and analytical data for isoindolinone derivatives 1. New Journal of Chemistry. Electronic Supplementary Material (ESI). [Link].

-

PubChem. (n.d.). 4,5-Dichloro-3-iminoisoindol-1-one. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link].

- Khan, M. S., et al. (2016). Physicochemical and Nonlinear Optical Properties of Novel Environmentally Benign Heterocyclic Azomethine Dyes: Experimental and Theoretical Studies. PLoS ONE, 11(9), e0161613.

- Al-Sanea, M. M., et al. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Molecules, 30(1), 123.

- Wsól, V., et al. (2022). Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one. Molecules, 27(23), 8413.

- Chotima, B., et al. (2016).

- Khan, M. S., et al. (2016). Physicochemical and Nonlinear Optical Properties of Novel Environmentally Benign Heterocyclic Azomethine Dyes: Experimental and Theoretical Studies. PLoS ONE, 11(9), e0161613.

-

ResearchGate. (n.d.). ¹H‐NMR spectrum of isoindolinone‐based polyether sulfone. [Download Scientific Diagram]. Retrieved January 17, 2026, from [Link].

- Paul, M. K., et al. (2022). Physicochemical Properties of a Bi-aromatic Heterocyclic-Azo/BSA Hybrid System at the Air–Water Interface. ACS Omega, 7(16), 14013–14024.

-

PubChemLite. (n.d.). 4,5-dichloro-2,3-dihydro-1h-inden-1-one. Retrieved January 17, 2026, from [Link].

- Steinert, K., et al. (2024). Biological evaluation of semi-synthetic isoindolinone isomers produced by Stachybotrys chartarum. Mycotoxin Research, 40(1), 1-16.

- Lopez Garcia, F. (2021).

- Wnorowska, U., et al. (2023). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. International Journal of Molecular Sciences, 24(7), 6190.

-

Wikipedia. (n.d.). Isoindoline. Retrieved January 17, 2026, from [Link].

- Ahmad, S., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Journal of the Indian Chemical Society, 101(3), 101267.

-

ChemWhat. (n.d.). 4,7-DICHLORO-ISOINDOLIN-1-ONE CAS#: 954239-40-8. Retrieved January 17, 2026, from [Link].

- Li, Y., et al. (2022). Access to Isoquinolin-2(1H)-yl-acetamides and Isoindolin-2-yl-acetamides from a Common MCR Precursor. The Journal of Organic Chemistry, 87(22), 15033-15045.

-

Organic Chemistry Portal. (n.d.). Synthesis of isoindolinones. Retrieved January 17, 2026, from [Link].

-

PubChem. (n.d.). 4,5-dichloro-1H-indole. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link].

-

Jetir. (n.d.). Properties and Functions of Isoindoline: A Short Review. Jetir.Org. [Link].

-

PubChem. (n.d.). 4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link].

-

Knowledge. (2023, July 6). What is the synthesis method of 4,5-Dichloro-2-octyl-isothiazolone. [Link].

-

PubChem. (n.d.). 4,5-Dichloro-6-nitro-2,3-dihydropyridazin-3-one. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link].

- Rees, C. W., et al. (2018). Synthesis of [(4-Chloro-5H-1,2,3-dithiazol-5-ylidene)amino]azines. Molecules, 23(10), 2469.

- Mallakpour, S., & Rafiee, Z. (2007). A Novel One-Pot Synthesis of 4-Substituted 1,2,4-Triazolidine-3,5-diones. Synlett, 2007(08), 1255-1256.

-

PubChem. (n.d.). 4,5-Dichloro-1,2-phenylenediamine. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link].

-

NIST. (n.d.). 4,5-Dichloro-ortho-phenylenediamine. NIST WebBook. Retrieved January 17, 2026, from [Link].

-

ResearchGate. (n.d.). ChemInform Abstract: The “One-Pot” Synthesis of 4,5-Dihydrobenzo[g]indole and Its 1-Vinyl Derivative from 1-Tetralone, Hydroxylamine, and Dichloroethane in the System KOH—DMSO. [Request PDF]. Retrieved January 17, 2026, from [Link].

-

PubChem. (n.d.). 4,5-Dichloro-3-hydroxypyridazine. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link].

-

NIST. (n.d.). Diphenylsulfone, 4-chloro-4'-methyl-. NIST WebBook. Retrieved January 17, 2026, from [Link].

Sources

- 1. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isoindoline - Wikipedia [en.wikipedia.org]

- 3. CAS 480-91-1: Isoindolinone | CymitQuimica [cymitquimica.com]

- 4. jetir.org [jetir.org]

- 5. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. arctomsci.com [arctomsci.com]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. pharmatutor.org [pharmatutor.org]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

4,5-Dichloroisoindolin-1-one: A Technical Guide for Advanced Research

Foreword: Navigating the Landscape of a Novel Scaffold

In the dynamic field of medicinal chemistry and materials science, the exploration of novel molecular scaffolds is paramount to innovation. This guide focuses on 4,5-Dichloroisoindolin-1-one, a halogenated derivative of the versatile isoindolin-1-one core structure. It is critical to establish from the outset that this compound is a compound not extensively documented in current chemical literature and, as such, does not have a registered CAS (Chemical Abstracts Service) number. The absence of a CAS number signifies a unique opportunity for novel research and characterization.[1][2][3]

This document serves as an in-depth technical guide, synthesizing established principles of organic chemistry and drawing logical inferences from closely related, well-documented analogues. Our objective is to provide researchers, scientists, and drug development professionals with a foundational understanding of this compound, from its fundamental structure and a scientifically sound proposed synthesis to its potential applications and critical safety protocols. Every piece of information is presented with the utmost scientific integrity, clearly delineating established data from reasoned extrapolation.

Molecular Structure and Physicochemical Postulates

The foundational step in understanding any chemical entity is a thorough analysis of its structure. The isoindolin-1-one framework is a bicyclic system comprising a fused benzene ring and a γ-lactam ring.

The Core Scaffold: Isoindolin-1-one

The parent isoindolin-1-one structure is a cornerstone in the synthesis of a wide array of biologically active molecules.[4] Its rigid, planar architecture provides a robust platform for functionalization, enabling precise spatial orientation of substituents for interaction with biological targets.

Structural Elucidation of this compound

The nomenclature "this compound" specifies the precise placement of two chlorine atoms on the aromatic ring of the isoindolin-1-one core. This substitution pattern is crucial as it significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability. The presence of halogens, particularly chlorine, is a well-established strategy in medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic profile.[5][6]

Diagram 1: Chemical Structure of this compound

Caption: 2D structure of this compound.

Postulated Physicochemical Properties

While experimental data for this compound is not available, we can predict its properties based on its structure and data from analogous compounds. The introduction of two chlorine atoms is expected to increase the molecule's molecular weight and lipophilicity (logP) compared to the unsubstituted isoindolin-1-one. This increased lipophilicity can enhance membrane permeability, a critical factor in drug design.[7]

| Property | Postulated Value/Characteristic | Rationale |

| Molecular Formula | C₈H₅Cl₂NO | Based on structural analysis |

| Molecular Weight | 202.04 g/mol | Calculated from the molecular formula |

| Appearance | White to off-white solid | Typical for similar crystalline organic compounds |

| Solubility | Poorly soluble in water; soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | The aromatic and chlorinated nature suggests hydrophobicity. |

| Melting Point | Expected to be elevated compared to the parent compound due to increased molecular weight and intermolecular forces. | Halogen bonding and increased van der Waals forces. |

Proposed Synthesis Pathway

A logical and efficient synthesis of this compound would start from a readily available, appropriately substituted precursor. The most direct route involves the amidation and subsequent cyclization of a derivative of 3,4-dichlorophthalic acid.

Retrosynthetic Analysis

The key disconnection in the retrosynthesis of this compound is the C-N bond of the lactam. This leads back to a 2-substituted benzoic acid derivative, which in turn can be derived from 4,5-dichlorophthalic anhydride.[8]

Diagram 2: Retrosynthetic Analysis of this compound

Caption: Proposed retrosynthetic pathway for this compound.

Step-by-Step Experimental Protocol

This proposed synthesis is a two-step, one-pot procedure designed for efficiency and high yield, based on established methodologies for isoindolinone synthesis.[9]

Step 1: Reductive Amination of 4,5-Dichlorophthalic Anhydride

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4,5-dichlorophthalic anhydride (1.0 eq) in a suitable solvent such as glacial acetic acid (5-10 volumes).

-

Addition of Amine Source: Add a source of ammonia, such as ammonium acetate (1.1 eq), to the suspension.

-

Reduction: Carefully add a reducing agent, for example, zinc dust (2.0-3.0 eq), portion-wise to control the exothermic reaction.

-

Reaction Conditions: Heat the mixture to reflux (typically 100-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-4 hours.

Step 2: In Situ Lactamization

-

Cyclization: Upon completion of the reduction, the intermediate, 2-(aminomethyl)-4,5-dichlorobenzoic acid, will cyclize under the acidic and heated conditions to form the desired lactam, this compound.

-

Work-up: Cool the reaction mixture to room temperature and pour it into ice-water. The product will precipitate out of the aqueous solution.

-

Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Potential Applications in Research and Drug Development

The isoindolin-1-one scaffold is a "privileged structure" in medicinal chemistry, appearing in a multitude of compounds with diverse biological activities.[10][11] The introduction of the 4,5-dichloro substitution pattern can be leveraged to develop novel therapeutic agents.

-

Oncology: Many isoindolinone derivatives exhibit potent anticancer activity. The chlorine substituents can enhance binding to target proteins through halogen bonding and increase cell permeability.[11]

-

Neuroscience: The rigid structure of the isoindolin-1-one core is ideal for designing ligands for receptors and enzymes in the central nervous system.

-

Antimicrobial Agents: Halogenated aromatic compounds have a long history as effective antimicrobial agents. This compound could serve as a starting point for the development of new antibiotics or antifungals.[12]

Analytical Characterization

Given that this compound is a novel compound, rigorous analytical characterization is essential to confirm its identity and purity.

| Technique | Expected Results | Purpose |

| ¹H NMR | Aromatic protons will appear as distinct signals in the downfield region (7-8 ppm). The CH₂ and NH protons of the lactam ring will also be present. | Structural confirmation and elucidation of proton environment. |

| ¹³C NMR | Carbon signals for the aromatic ring, the carbonyl group (typically >160 ppm), and the CH₂ group will be observed. | Confirms the carbon skeleton of the molecule. |

| Mass Spectrometry | The molecular ion peak corresponding to the exact mass of C₈H₅Cl₂NO will be observed, along with a characteristic isotopic pattern for two chlorine atoms. | Confirmation of molecular weight and elemental composition. |

| Infrared (IR) Spectroscopy | A strong absorption band for the carbonyl (C=O) group of the lactam will be present around 1680-1700 cm⁻¹. N-H stretching will also be visible. | Identification of key functional groups. |

| HPLC | A single major peak should be observed under appropriate chromatographic conditions. | Purity assessment and quantification. |

Safety, Handling, and Storage

As with all chlorinated aromatic compounds, this compound should be handled with care, assuming it may be toxic and an irritant.[13][14]

Personal Protective Equipment (PPE)

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).[13]

-

Eye Protection: Use chemical safety goggles.

-

Skin and Body Protection: A standard laboratory coat is required.

Handling Procedures

-

All handling of the solid compound and its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.[14]

-

In case of accidental contact, immediately flush the affected area with copious amounts of water.

Storage

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[15][16]

-

Keep the container tightly sealed to prevent moisture ingress.

Diagram 3: Workflow for Safe Handling and Experimentation

Caption: A systematic workflow for the safe handling of this compound.

Conclusion and Future Outlook

This compound represents an intriguing, yet underexplored, chemical entity. This guide provides a comprehensive theoretical framework for its study, from a plausible synthetic route to its potential applications and necessary safety precautions. The lack of existing data presents a clear opportunity for novel research to fully characterize this compound and explore its utility in various scientific domains. The insights provided herein are intended to serve as a catalyst for such endeavors, enabling researchers to confidently and safely engage with this promising molecule. Future work should focus on the successful synthesis and full experimental characterization of this compound to validate the postulates presented in this guide and unlock its full scientific potential.

References

-

Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. (2025). PMC - NIH. Retrieved from [Link]

-

Synthesis of isoindolinones. Organic Chemistry Portal. Retrieved from [Link]

-

A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. (2022). MDPI. Retrieved from [Link]

-

Synthesis, characterization and antibacterial activity of isoindoline-1, 3-dione derivatives. (2016). ResearchGate. Retrieved from [Link]

-

CAS Registry. CAS.org. Retrieved from [Link]

-

SYNTHESIS OF 3-SUBSTITUTED ISOINDOLIN-1-ONES BY REGIO- SELECTIVE CYCLIZATION OF NITRILE WITH A STYRYL DOUBLE BOND. (2001). Semantic Scholar. Retrieved from [Link]

-

Principles and applications of halogen bonding in medicinal chemistry and chemical biology. (2013). PubMed. Retrieved from [Link]

-

Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. (2024). PMC - PubMed Central. Retrieved from [Link]

- Preparation of 3,5-dichlorophthalic acid and 3,5-dichlorophthalic anhydride. Google Patents.

-

Intramolecular Formal [4+2] Cycloadditions: Synthesis of Spiro Iso- indolinone Derivatives and Related Molecules. synfacts. Retrieved from [Link]

-

Guidance on Storage and Handling of Chlorinated Solvents. ECSA. Retrieved from [Link]

-

Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study. (2021). MDPI. Retrieved from [Link]

-

Safe and efficient handling of chlorinated solvents. IPI Global. Retrieved from [Link]

-

CAS Registry Services. CAS.org. Retrieved from [Link]

-

Understanding CAS Registry Number: a Key Identifier for Chemical Substances. ChemLinked. Retrieved from [Link]

-

Guidance on Storage and Handling of Chlorinated Solvents. (2010). European Chlorinated Solvents Association. Retrieved from [Link]

-

Novel Isoindolone Compounds as HPK1 Inhibitors for Treating Cancer. (2021). PMC - NIH. Retrieved from [Link]

-

N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. (2023). MDPI. Retrieved from [Link]

-

Chemical Abstract Services Registration Number and Name Application CASRN. Intertek. Retrieved from [Link]

-

Synthesis of 4,5-Dicyanophthalic Acid and Its Functional Derivatives. (2025). ResearchGate. Retrieved from [Link]

-

chlorinated solvents - product stewardship manual. Olin Chlor Alkali. Retrieved from [Link]

-

Understanding CAS registration numbers. (2025). Nedstar. Retrieved from [Link]

- Methods for the preparation of 4-chlorophthalic anhydride. Google Patents.

Sources

- 1. CAS REGISTRY | CAS [cas.org]

- 2. Understanding CAS Registry Number: a Key Identifier for Chemical Substances - REACH24H [en.reach24h.com]

- 3. nedstar.com [nedstar.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Principles and applications of halogen bonding in medicinal chemistry and chemical biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pharmaexcipients.com [pharmaexcipients.com]

- 7. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Isoindolinone synthesis [organic-chemistry.org]

- 10. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel Isoindolone Compounds as HPK1 Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. olinchlorinatedorganics.com [olinchlorinatedorganics.com]

- 15. chlorinated-solvents.eu [chlorinated-solvents.eu]

- 16. chlorinated-solvents.eu [chlorinated-solvents.eu]

An In-Depth Technical Guide to the Spectroscopic Profile of 4,5-Dichloroisoindolin-1-one

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The isoindolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides a comprehensive technical overview of the spectroscopic characteristics of a specific, yet under-documented, derivative: 4,5-Dichloroisoindolin-1-one. Due to the limited availability of direct experimental data in peer-reviewed literature, this document establishes a robust predictive framework for its spectral properties. By integrating foundational principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) with data from structurally analogous compounds, we present a detailed, predictive analysis to guide researchers in the synthesis, identification, and characterization of this molecule. This whitepaper includes a plausible synthetic protocol, predicted spectroscopic data with expert interpretation, and workflow diagrams to ensure both scientific integrity and practical utility.

Introduction and Physicochemical Properties

This compound is a halogenated derivative of the isoindolinone heterocyclic system. The introduction of chlorine atoms onto the benzene ring is anticipated to significantly modulate the molecule's electronic properties, lipophilicity, and metabolic stability, making it a compound of interest for structure-activity relationship (SAR) studies in drug discovery. The core isoindolinone structure is present in various compounds exhibiting a wide range of biological activities.[1] This guide serves as a foundational resource for its unambiguous characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₅Cl₂NO | (Calculated) |

| Molecular Weight | 202.04 g/mol | (Calculated) |

| IUPAC Name | This compound | (N/A) |

| Canonical SMILES | C1C2=C(C=C(C=C2Cl)Cl)C(=O)N1 | PubChem CID: 14419622 (related indole structure)[2] |

| Predicted LogP | ~2.5 - 3.5 | (Based on analogs) |

Proposed Synthesis Protocol

A reliable synthesis of this compound can be envisioned starting from the commercially available 4,5-Dichlorophthalic Anhydride. The proposed two-step sequence involves a ring-opening amidation followed by a reductive cyclization. This approach is a common and effective method for the preparation of lactams from their corresponding cyclic anhydrides.[3]

Experimental Workflow: Synthesis of this compound

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Methodology

-

Step 1: Synthesis of 4,5-Dichloro-2-(aminocarbonyl)benzoic acid.

-

To a stirred solution of 4,5-dichlorophthalic anhydride (1.0 eq) in a suitable solvent like THF or dioxane at 0 °C, add concentrated ammonium hydroxide (2.0 eq) dropwise.[3]

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours until TLC analysis indicates complete consumption of the starting material.

-

Acidify the mixture with 1M HCl to precipitate the product.

-

Filter the resulting white solid, wash with cold water, and dry under vacuum to yield the intermediate phthalamic acid.

-

-

Step 2: Synthesis of this compound.

-

A mixture of the intermediate from Step 1 (1.0 eq) and zinc dust (2.0-3.0 eq) in glacial acetic acid is heated to reflux.[4] The reaction involves an in-situ cyclization and reduction of the carboxylic acid functionality.

-

Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and pour it into ice water.

-

Extract the product with a suitable organic solvent such as ethyl acetate.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure and purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford pure this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra provide a unique fingerprint for this compound.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to be simple and highly informative, showing signals for the aromatic protons, the methylene protons of the isoindolinone ring, and the N-H proton.

Table 2: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Labeled Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale / Comments |

| H-6 | ~7.65 | Singlet (s) | 1H | Aromatic proton deshielded by the adjacent carbonyl group and chlorine atom. |

| H-7 | ~7.50 | Singlet (s) | 1H | Aromatic proton in a similar electronic environment to H-6. |

| H-3 (CH₂) | ~4.45 | Singlet (s) | 2H | Methylene protons adjacent to the nitrogen and the aromatic ring. Lack of adjacent protons results in a singlet. This value is consistent with other N-substituted isoindolinones.[5][6] |

| N-H | ~6.5 - 8.0 | Broad Singlet (br s) | 1H | The chemical shift is variable and concentration-dependent. The signal is often broad due to quadrupole broadening and exchange. |

Expert Rationale: The two aromatic protons (H-6 and H-7) are in electronically distinct environments but are not coupled to any other protons, thus they are predicted to appear as sharp singlets. Their downfield shift is characteristic of protons on an electron-deficient aromatic ring. The methylene protons at the C-3 position are chemically equivalent and not coupled to other protons, leading to a characteristic singlet around 4.3-4.5 ppm, a signature feature of the isoindolinone core.[5]

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show eight distinct signals corresponding to each unique carbon atom in the molecule.

Table 3: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Labeled Carbon | Predicted Chemical Shift (δ, ppm) | Rationale / Comments |

| C=O (C-1) | ~170.5 | Carbonyl carbon of a five-membered lactam (amide). Typically found in the 165-175 ppm range.[7] |

| C-7a | ~142.0 | Quaternary aromatic carbon adjacent to nitrogen and C-4. |

| C-3a | ~135.0 | Quaternary aromatic carbon adjacent to the methylene group and C-4. |

| C-4 | ~133.0 | Quaternary aromatic carbon bonded to chlorine. The C-Cl bond causes a downfield shift. |

| C-5 | ~131.0 | Quaternary aromatic carbon bonded to chlorine. |

| C-6 | ~125.0 | Protonated aromatic carbon. |

| C-7 | ~124.0 | Protonated aromatic carbon. |

| CH₂ (C-3) | ~46.0 | Methylene carbon adjacent to nitrogen. |

Expert Rationale: The carbonyl carbon (C-1) is the most deshielded and appears furthest downfield. The four quaternary aromatic carbons (C-3a, C-4, C-5, C-7a) are expected between 130-145 ppm, with the two carbons directly attached to the electronegative chlorine atoms (C-4, C-5) being significantly deshielded. The protonated aromatic carbons (C-6, C-7) will appear in the typical aromatic region. The aliphatic methylene carbon (C-3) is shielded relative to the aromatic carbons and is expected around 46 ppm.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule. The spectrum of this compound will be dominated by absorptions from the amide functional group and the substituted aromatic ring.

Table 4: Predicted Key IR Absorption Bands

| Functional Group | Predicted Frequency (cm⁻¹) | Intensity | Rationale / Comments |

| N-H Stretch | ~3200 | Medium, Broad | Characteristic of a secondary amide N-H bond. Broadening is due to hydrogen bonding. |

| C-H Stretch (Aromatic) | ~3050 - 3100 | Medium | Absorption from C-H bonds on the benzene ring. |

| C-H Stretch (Aliphatic) | ~2920 - 2980 | Weak | Absorption from the methylene (-CH₂-) group. |

| C=O Stretch (Amide I) | ~1695 | Strong, Sharp | A very characteristic and intense band for a five-membered ring lactam (γ-lactam).[8] |

| C=C Stretch (Aromatic) | ~1600, ~1470 | Medium-Strong | Skeletal vibrations of the benzene ring. |

| C-N Stretch | ~1350 | Medium | Stretching vibration of the carbon-nitrogen bond in the amide. |

| C-Cl Stretch | ~700 - 850 | Strong | Strong absorptions characteristic of aryl chlorides. |

Expert Rationale: The most diagnostic peak in the IR spectrum will be the intense carbonyl (C=O) absorption around 1695 cm⁻¹. Its position is indicative of a strained five-membered lactam system. The broad N-H stretch around 3200 cm⁻¹ confirms the presence of the secondary amide. The presence of strong bands in the fingerprint region below 900 cm⁻¹ will be indicative of the C-Cl bonds and the aromatic substitution pattern.

Mass Spectrometry (MS) Analysis

Electron Ionization Mass Spectrometry (EI-MS) will provide the molecular weight and crucial structural information through the analysis of fragmentation patterns.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The molecular ion peak will be observed at m/z 201 (for ³⁵Cl₂) and will be relatively intense due to the cyclic and aromatic nature of the compound. According to the Nitrogen Rule, the odd number of nitrogen atoms results in an odd nominal molecular weight.

-

Isotopic Pattern: The presence of two chlorine atoms will generate a highly characteristic isotopic cluster for the molecular ion. The expected peaks will be at m/z 201 ([M]⁺, containing two ³⁵Cl atoms), m/z 203 ([M+2]⁺, containing one ³⁵Cl and one ³⁷Cl), and m/z 205 ([M+4]⁺, containing two ³⁷Cl atoms). The relative intensity ratio of these peaks will be approximately 9:6:1 , which is a definitive signature for a molecule containing two chlorine atoms.[9]

Table 5: Predicted Major Fragment Ions in EI-MS

| m/z Value | Proposed Fragment | Rationale / Comments |

| 201, 203, 205 | [C₈H₅Cl₂NO]⁺ | Molecular ion peak cluster (M⁺). |

| 173, 175, 177 | [M - CO]⁺ | Loss of a neutral carbon monoxide molecule, a common fragmentation for cyclic ketones and lactams. |

| 166, 168 | [M - Cl]⁺ | Loss of a chlorine radical. |

| 138 | [M - CO - Cl]⁺ | Subsequent loss of a chlorine radical from the [M-CO]⁺ fragment. |

| 102 | [C₆H₂Cl]⁺ | Fragment resulting from further cleavage of the heterocyclic ring. |

Primary Fragmentation Pathway

Caption: Predicted primary fragmentation pathways for this compound in EI-MS.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic profile of this compound. The presented ¹H NMR, ¹³C NMR, IR, and MS data have been derived from established spectroscopic principles and comparison with structurally related molecules. The characteristic singlet for the C-3 methylene protons in the ¹H NMR, the downfield carbonyl signal in the ¹³C NMR, the strong lactam C=O stretch in the IR, and the signature 9:6:1 isotopic cluster in the mass spectrum are expected to be the key identifiers for this compound. This document is intended to serve as a valuable and authoritative resource for scientists engaged in the synthesis and characterization of novel isoindolinone derivatives, enabling them to proceed with confidence in their research endeavors.

References

-

Palombi, L., Di Mola, A., & Massa, A. (2014). Spectroscopic and analytical data for isoindolinone derivatives 1. The Royal Society of Chemistry and the Centre National de la Recherche Scientifique. Available at: [Link]

-

MDPI. (2022). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Available at: [Link]

-

MDPI. (2023). N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. Available at: [Link]

-

National Institutes of Health (NIH). (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Available at: [Link]

-

National Institutes of Health (NIH). (2020). Synthesis of N-substituted 3-(2-aryl-2-oxoethyl)-3-hydroxyindolin-2-ones and their conversion to N-substituted (E)-3-(2-aryl-2-oxoethylidene)indolin-2-ones. Available at: [Link]

-

Oregon State University. 13C NMR Chemical Shift. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

ResearchGate. (2015). Mass fragmentation pattern of compound L3.41 (1). Available at: [Link]

-

eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]

-

National Institutes of Health (NIH). (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Available at: [Link]

-

Metlin. (N.D.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Available at: [Link]

-

University of Arizona. Mass Spectrometry: Fragmentation. Available at: [Link]

-

PubChem. 4,5-dichloro-1H-indole. Available at: [Link]

-

PubChem. 4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one. Available at: [Link]

-

National Institutes of Health (NIH). (2022). Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study. Available at: [Link]

Sources

- 1. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4,5-dichloro-1H-indole | C8H5Cl2N | CID 14419622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. rsc.org [rsc.org]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. mdpi.com [mdpi.com]

- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]

4,5-Dichloroisoindolin-1-one solubility in organic solvents

An In-Depth Technical Guide to the Organic Solvent Solubility of 4,5-Dichloroisoindolin-1-one

For researchers, scientists, and drug development professionals, understanding the solubility of a target compound is a foundational pillar of successful research and development. This guide provides a comprehensive technical overview of the solubility characteristics of this compound, a heterocyclic compound of significant interest. In the absence of extensive published solubility data for this specific molecule, this document serves as a predictive framework and a practical guide to its experimental determination, empowering researchers to generate the critical data needed for synthesis, formulation, and screening workflows.

Part 1: Theoretical & Predictive Framework for Solubility

Expertise in drug development is not just about knowing data, but about being able to predict it and, more importantly, knowing how to generate it reliably. The solubility of a compound is governed by its molecular structure and its interaction with the solvent at a thermodynamic level.[1][2][3]

Molecular Profile of this compound

To predict solubility, we must first dissect the molecule itself.

-

Structure: this compound possesses a bicyclic aromatic system substituted with two chlorine atoms, a lactam (a cyclic amide), and an N-H group.

-

Polarity: The molecule exhibits distinct polar and nonpolar regions.

-

Polar Features: The amide group (C=O and N-H) is highly polar and capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O). This region will favor interactions with polar solvents.

-

Nonpolar Features: The dichlorinated benzene ring is hydrophobic and will contribute to solubility in less polar or nonpolar environments.

-

-

Lipophilicity (LogP): While direct experimental LogP data for this molecule is scarce, related chloro-indolinone structures exhibit LogP values in the range of 2.6 to 2.7.[4] This suggests a moderate degree of lipophilicity, indicating that the compound will likely require organic solvents for significant dissolution and will have poor aqueous solubility.

This structural duality is key: the molecule is neither extremely polar nor entirely nonpolar. Therefore, its solubility will be highly dependent on the specific nature of the organic solvent chosen. The guiding principle for predicting this is the adage "like dissolves like," which states that a solute will dissolve best in a solvent that has a similar polarity.[5][6][7]

Solvent Selection: A Predictive Approach

Organic solvents are typically categorized based on their polarity. Understanding these categories allows for a rational selection of candidates for solubility screening.

-

Polar Protic Solvents: (e.g., Methanol, Ethanol). These solvents contain O-H or N-H bonds and can act as hydrogen bond donors and acceptors. Due to the N-H and C=O groups in this compound, moderate to good solubility is predicted in these solvents, especially with gentle heating.

-

Polar Aprotic Solvents: (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone). These solvents have a large dipole moment but lack O-H or N-H bonds. They are excellent hydrogen bond acceptors. DMSO and DMF are known as "universal solvents" for their ability to dissolve a wide range of compounds.[8][9][10] It is highly probable that this compound will exhibit high solubility in DMSO and DMF, making them ideal for creating concentrated stock solutions for high-throughput screening.[11][12]

-

Nonpolar Solvents: (e.g., Toluene, Hexane). These solvents have low dielectric constants and interact primarily through weak van der Waals forces. Given the polar lactam group, the solubility of this compound is expected to be low in highly nonpolar solvents.

-

Chlorinated Solvents: (e.g., Dichloromethane (DCM), Chloroform). These solvents are weakly polar.[13][14] The presence of chlorine atoms in both the solvent and the solute may promote favorable dipole-dipole interactions, suggesting potential for moderate solubility.

Part 2: Experimental Determination of Thermodynamic Solubility

Predictive models provide a starting point, but definitive, high-quality data can only be obtained through rigorous experimentation. For regulatory and formulation purposes, thermodynamic solubility, which represents the true equilibrium state of a saturated solution, is the required parameter.[15]

Methodology: The Gold Standard Shake-Flask Method

The Higuchi and Connors shake-flask method remains the most reliable and widely accepted technique for determining thermodynamic solubility, especially for compounds with low to moderate solubility.[16][17] Its strength lies in allowing the system to reach a true thermodynamic equilibrium between the undissolved solid and the saturated solution.

The following protocol is a self-validating system designed for accuracy and reproducibility.

-

Preparation:

-

Accurately weigh an excess amount of crystalline this compound into multiple glass vials. Causality: Using an excess of solid is critical to ensure that a saturated solution is formed and that equilibrium is maintained with the solid phase.

-

Add a precise volume of the selected organic solvent (e.g., Methanol, Acetone, Dichloromethane, DMSO) to each vial.

-

Prepare a blank solvent control for each solvent type.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant-temperature shaker bath (e.g., at 25 °C and 37 °C). Causality: Temperature is a critical factor influencing solubility; data at physiological temperature (37°C) is vital for biopharmaceutical evaluation.[2][18]

-

Agitate the vials for a predetermined period, typically 24 to 72 hours. A preliminary time-to-equilibrium study is recommended to determine the point at which solubility reaches a plateau.

-

-

Phase Separation:

-

Remove the vials from the shaker and allow them to stand undisturbed at the equilibration temperature for at least one hour to allow larger particles to settle.

-

Separate the saturated supernatant from the excess solid. Two common methods are:

-

Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes). Carefully pipette the clear supernatant for analysis.

-

Filtration: Filter the solution using a syringe filter (e.g., 0.22 µm PTFE). Trustworthiness Check: When filtering, it is crucial to discard the initial portion of the filtrate, as the solute may adsorb to the filter membrane, leading to erroneously low results.[16]

-

-

-

Quantitative Analysis:

-

Accurately dilute a known volume of the clear supernatant with a suitable mobile phase or solvent.

-

Determine the concentration of the dissolved this compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).[19]

-

Generate a calibration curve using standard solutions of known concentrations to ensure accurate quantification. Causality: A multi-point calibration curve is essential for validating the linearity and accuracy of the analytical method over the expected concentration range.

-

-

Calculation:

-

Calculate the solubility from the measured concentration and the dilution factor.

-

Express the final solubility in standard units such as mg/mL and mol/L.

-

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the Shake-Flask method, providing a clear visual guide for laboratory execution.

Caption: Workflow for Thermodynamic Solubility Determination.

Part 3: Data Presentation and Application

Once determined, the solubility data should be organized for clarity and comparative analysis. This data is not merely an academic exercise; it directly informs critical decisions in the drug development pipeline.

Summarizing Quantitative Data

The following table provides a template for presenting the experimentally determined solubility data for this compound.

| Solvent | Solvent Type | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | Polar Protic | 25 | Experimental Value | Calculated Value |

| Ethanol | Polar Protic | 25 | Experimental Value | Calculated Value |

| Acetone | Polar Aprotic | 25 | Experimental Value | Calculated Value |

| Dichloromethane | Weakly Polar | 25 | Experimental Value | Calculated Value |

| Ethyl Acetate | Weakly Polar | 25 | Experimental Value | Calculated Value |

| Toluene | Nonpolar | 25 | Experimental Value | Calculated Value |

| Dimethylformamide (DMF) | Polar Aprotic | 25 | Experimental Value | Calculated Value |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | Experimental Value | Calculated Value |

| Repeat for 37°C | 37 |

Field-Proven Insights & Application

-

Reaction Chemistry: High solubility in a solvent like DMF or DCM would make them excellent choices for reaction media, ensuring all reactants are in a single phase for optimal reaction kinetics.

-

Purification & Crystallization: Understanding solubility differences between solvents (e.g., high solubility in hot ethanol, low in cold ethanol) is the basis for developing effective crystallization protocols for purification.

-

Pre-clinical Formulation: For in vitro biological assays, a highly soluble compound in DMSO allows for the preparation of concentrated stock solutions (typically 10-50 mM) that can be serially diluted into aqueous assay buffers, minimizing the final solvent concentration.[11][20]

-

Troubleshooting: If a compound precipitates out of a solution during an assay, this data table can immediately suggest a more appropriate co-solvent system or highlight the need for formulation aids like surfactants.

By following the predictive framework and robust experimental protocols outlined in this guide, researchers can confidently generate and apply the critical solubility data for this compound, accelerating its journey through the research and development pipeline.

References

- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. InTech.

-

Al-Rawashdeh, A. et al. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. Available at: [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at: [Link]

-

Kerns, E. H. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. Available at: [Link]

-

Ganesan, D. (n.d.). solubility experimental methods.pptx. Slideshare. Available at: [Link]

-

Pudipeddi, M. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Available at: [Link]

-

Chemistry LibreTexts. (n.d.). Solubility. Available at: [Link]

-

JoVE. (2020). Solubility. Available at: [Link]

-

Wikipedia. (n.d.). Solubility. Available at: [Link]

-

Yalkowsky, S. H., & Myrdal, P. B. (2003). Principles of Solubility. ResearchGate. Available at: [Link]

-

Chemistry Explained. (2025). How Does Solvent Polarity Impact Compound Solubility? YouTube. Available at: [Link]

-

Al-Ostath, A. et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. PMC - PubMed Central. Available at: [Link]

-

Quora. (2021). How does molecular polarity affect the solubility of a solute in a solvent? Available at: [Link]

-

Atwood, J. L. et al. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. Available at: [Link]

-

Datapdf.com. (n.d.). The effect of polarity on solubility. Available at: [Link]

-

Gaylord Chemical. (n.d.). Dichloromethane Solvent Properties. Available at: [Link]

-

Wikipedia. (n.d.). Dimethylformamide. Available at: [Link]

-

Wikipedia. (n.d.). Dimethyl sulfoxide. Available at: [Link]

-

Wikipedia. (n.d.). Dichloromethane. Available at: [Link]

-

ResearchGate. (2015). How can I dissolve a drug in DMF? Available at: [Link]

-

Organic Chemistry Division, ACS. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Available at: [Link]

Sources

- 1. Video: Solubility - Concept [jove.com]

- 2. Solubility - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. quora.com [quora.com]

- 7. datapdf.com [datapdf.com]

- 8. Dimethylformamide - Wikipedia [en.wikipedia.org]

- 9. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 10. productcatalog.eastman.com [productcatalog.eastman.com]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Dichloromethane Solvent Properties [macro.lsu.edu]

- 14. Dichloromethane - Wikipedia [en.wikipedia.org]

- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 16. scispace.com [scispace.com]

- 17. researchgate.net [researchgate.net]

- 18. solubility experimental methods.pptx [slideshare.net]

- 19. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 20. researchgate.net [researchgate.net]

A Technical Guide to the Biological Activities of Chlorinated Isoindolinones: Mechanisms and Methodologies

Executive Summary: The isoindolin-1-one scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] The strategic introduction of chlorine atoms into these molecules can significantly alter their pharmacokinetic and pharmacodynamic profiles, often enhancing potency and modulating biological activity.[3] This technical guide provides an in-depth exploration of the potential biological activities of chlorinated isoindolinones, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. We will dissect the underlying mechanisms of action, present detailed experimental protocols for their evaluation, and offer insights into structure-activity relationships to guide future drug discovery efforts.

The Isoindolinone Scaffold: A Foundation for Bioactivity

Core Structure and Significance

The isoindolin-1-one framework, a benzo-fused γ-lactam, is a versatile heterocyclic motif found in a wide array of biologically active molecules.[2] Its rigid, bicyclic structure provides a three-dimensional scaffold that can be readily functionalized at multiple positions, allowing for precise orientation of substituents to interact with biological targets.[1] Ten commercially available drugs, including the antihypertensive chlorthalidone and the immunomodulator lenalidomide, feature this core skeleton, highlighting its clinical relevance in treating conditions from multiple myeloma to inflammation and hypertension.[4]

The Strategic Role of Chlorination in Drug Design

Chlorine is a common bioisostere for a methyl group but with profoundly different electronic properties. Its inclusion in a drug candidate is a deliberate strategy to enhance biological performance.[3]

-

Increased Lipophilicity: The addition of a chlorine atom generally increases a molecule's lipophilicity, which can improve its ability to cross cell membranes and enhance oral bioavailability.

-

Metabolic Stability: The carbon-chlorine bond is strong and can block sites of oxidative metabolism, thereby increasing the drug's half-life.

-

Enhanced Binding Affinity: As a highly electronegative and polarizable atom, chlorine can form favorable halogen bonds and other non-covalent interactions with protein targets, potentially increasing binding affinity and potency. This has been observed in C5-substituted indolin-2-ones, where halogen atoms enhanced anticancer activity.[5]

Notable examples of clinically used drugs containing a chlorinated isoindoline core include the diuretic Chlorthalidone and the anorectic agent Mazindol .[4]

Anticancer Activities of Chlorinated Isoindolinones

The isoindolinone scaffold is a cornerstone in the development of novel antineoplastic agents.[6] Chlorination can further potentiate these effects, leading to compounds with significant cytotoxic and antiproliferative activities against various cancer cell lines.[5][7]

Key Mechanisms of Action

-

Induction of Apoptosis: A primary mechanism for anticancer activity is the induction of programmed cell death. Certain isoindolinone derivatives have been shown to modulate the expression of proteins in the Bcl-2 family.[[“]][9] For instance, they can upregulate pro-apoptotic proteins like BAX and BAK1, which increases mitochondrial permeability and promotes the release of cytochrome c, ultimately activating the caspase cascade and leading to cell death.[9] In silico studies have shown that some derivatives bind efficiently to the anti-apoptotic protein Bcl-B, suggesting a direct role in disrupting cellular survival signals.[[“]]

-

Cell Cycle Arrest: Compounds can exert cytostatic effects by halting the cell cycle, preventing cancer cells from progressing through the phases required for division. Mechanistic studies have revealed that some isoindolinone derivatives can cause cell accumulation in the G0/G1 or G1 and S phases, effectively inhibiting proliferation.[9][10]

-

Enzyme Inhibition:

-

Histone Deacetylases (HDACs): HDACs are critical epigenetic regulators often overexpressed in tumors. Inhibition of HDACs leads to histone hyperacetylation, chromatin relaxation, and the re-expression of tumor suppressor genes. Novel isoindolinone derivatives have been developed as potent, nanomolar inhibitors of HDAC1, demonstrating greater antiproliferative activity against several cancer cell lines than the approved drug chidamide.[11]

-

Carbonic Anhydrases (CAs): CAs, particularly isoforms IX and XII, are highly active in hypoxic tumors and contribute to tumor acidosis and progression. Isoindolinone derivatives have been identified as potent inhibitors of human carbonic anhydrase (hCA) I and II, with some compounds showing higher affinity than the standard inhibitor acetazolamide.[12][13]

-

Tabulated Data: In Vitro Anticancer Activity

The following table summarizes the reported half-maximal inhibitory concentration (IC₅₀) values for representative isoindolinone derivatives against various cancer cell lines. This data provides a quantitative basis for comparing the potency and selectivity of different structural modifications.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Ferrocene-substituted (11h) | A549 (Lung) | 1.0 | [7][[“]] |

| Ferrocene-substituted (11h) | MCF-7 (Breast) | 1.5 | [7][[“]] |

| Derivative 12b | Hep-2 (Larynx) | 11 | [7] |

| Derivative 12b | HepG2 (Liver) | 13 | [7] |

| Derivative 2a | A549 (Lung) | Dose-dependent activity | [12] |

| Derivative 5b | Multiple Lines | Potent antiproliferative | [11] |

| Derivative 11 | HepG2 (Liver) | 5.89 | [6] |

| 5-Halo substituted (VIb-d) | HeLa (Cervical) | 10.64 - 33.62 | [5] |

This table is a representative summary. Researchers should consult the primary literature for detailed structures and experimental conditions.

Anti-inflammatory and Immunomodulatory Properties

The anti-inflammatory potential of the isoindolinone core is famously exemplified by thalidomide and its more potent, safer analogs, lenalidomide and pomalidomide.[14][15] These immunomodulatory drugs (IMiDs®) are cornerstones in the treatment of multiple myeloma and work by modulating cytokine production and immune cell activity.[4][16]

Core Mechanism: Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a master regulator of inflammation. In resting cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[17] Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), trigger a signaling cascade that activates the IκB kinase (IKK) complex.[18] IKK then phosphorylates IκBα, marking it for ubiquitination and proteasomal degradation. This releases NF-κB, allowing it to translocate to the nucleus and initiate the transcription of genes encoding pro-inflammatory mediators.[17][18]

Chlorinated isoindolinones are hypothesized to exert their anti-inflammatory effects by intervening in this pathway, likely by inhibiting the IKK complex.[19] This prevents IκBα degradation and sequesters NF-κB in the cytoplasm, leading to a broad suppression of the inflammatory response.[19][20]

Downstream Effects: Suppression of Pro-inflammatory Mediators

By blocking NF-κB activation, chlorinated isoindolinones can significantly reduce the production of key inflammatory molecules, including:

-

Pro-inflammatory Cytokines: TNF-α, Interleukin-1β (IL-1β), and IL-6.[19][21]

-

Inflammatory Enzymes: Inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are responsible for producing nitric oxide (NO) and prostaglandins, respectively.[22][23]

Visualization: NF-κB Signaling and Inhibition

Caption: Canonical NF-κB pathway showing inhibition by chlorinated isoindolinones.

Antimicrobial Potential

The isoindolinone scaffold has also been investigated for its antimicrobial properties.[24] Specific chlorinated derivatives have demonstrated noteworthy activity against fungal and bacterial pathogens.

A prime example is Pestalachloride A , a chlorinated isoindolinone alkaloid isolated from the endophytic fungus Pestalotiopsis adusta. It displays potent antifungal activity against Fusarium culmorum with an IC₅₀ value of 0.89 µM.[25] Its precursor, Pestalone, is a potent antibiotic against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[25] This highlights that the chlorinated isoindolinone core can be a viable pharmacophore for developing new agents to combat drug-resistant infections.[26]

Key Experimental Protocols for Activity Screening

A systematic, tiered approach is essential for efficiently evaluating the biological potential of novel chlorinated isoindolinones. The following section outlines core, validated protocols and a logical workflow.

General Workflow for Compound Evaluation

Caption: A tiered workflow for evaluating the biological activities of novel compounds.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

-

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. It is a robust, high-throughput assay ideal for initial screening.

-

Methodology:

-

Cell Culture: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the chlorinated isoindolinone compound in culture medium. Replace the old medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression.

-

Protocol: Evaluation of Anti-inflammatory Activity in Macrophages

-

Rationale: This protocol uses LPS-stimulated murine macrophages (e.g., RAW 264.7) as a well-established in vitro model of inflammation to assess the ability of compounds to suppress inflammatory responses.[19][21]

-

Methodology:

-

Cell Culture: Plate RAW 264.7 cells in a 24-well plate and allow them to adhere.

-

Pre-treatment: Treat the cells with various non-toxic concentrations of the chlorinated isoindolinone (determined from a preliminary MTT assay) for 1-2 hours.

-

Inflammatory Stimulus: Add LPS (1 µg/mL) to all wells except the negative control. Include a vehicle control (DMSO + LPS) and a positive drug control (e.g., Dexamethasone + LPS).

-

Incubation: Incubate for 18-24 hours.

-

Supernatant Collection: Collect the cell culture supernatant for analysis.

-

Nitric Oxide (NO) Measurement: Mix 50 µL of supernatant with 50 µL of Griess Reagent. Measure absorbance at 540 nm. Quantify NO levels using a sodium nitrite standard curve. A significant decrease compared to the LPS-only control indicates anti-inflammatory activity.[19]

-

Cytokine Measurement (ELISA): Use commercial ELISA kits to quantify the concentration of TNF-α and IL-6 in the collected supernatants according to the manufacturer's instructions.[21]

-

Conclusion and Future Directions